molecular formula C13H18BrNO B2927892 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide CAS No. 399006-09-8

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide

Cat. No. B2927892
CAS RN: 399006-09-8
M. Wt: 284.197
InChI Key: SSIBYKVFMBFUOV-UHFFFAOYSA-N
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Description

“5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized, contributing to the development of novel non-peptide small molecular antagonists, with studies detailing their synthesis, characterization, and biological activity testing (H. Bi, 2015). These efforts illustrate the compound's utility in creating targeted molecules for specific receptor antagonism.

  • Building Blocks for Synthesis : Research has shown the compound's potential as a versatile building block in organic synthesis, aiding in the development of C- and Si-functional compounds that serve as valuable synthons for further chemical transformations (M. Geyer et al., 2015).

Biological Activity and Environmental Applications

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Analogs derived from the compound have been evaluated as candidate prodrugs for GDEPT in cell lines engineered to express specific enzymes, demonstrating potential improvements in potency and selectivity for therapeutic applications (F. Friedlos et al., 1997).

  • Inhibitors of Photosynthesis : Derivatives have been studied for their ability to inhibit photosynthetic electron transport, with variations in inhibitory efficiency linked to compound lipophilicity and electronic properties. This research has implications for understanding the interaction of such compounds with the photosynthetic apparatus (K. Kráľová et al., 2013).

  • Herbicide Metabolism : Studies on the metabolism of related compounds by bacterial isolates, such as Klebsiella pneumoniae, highlight the environmental relevance and potential for bioremediation strategies targeting synthetic compounds in soil environments (K. Mcbride et al., 1986).

Photophysical and Electroluminescence Studies

  • Electroluminescence : Research into 2,7-fluorenevinylene-based trimers related to the compound has explored their synthesis, photophysical characteristics, and electroluminescence properties. These studies contribute to the development of materials for organic light-emitting diodes (OLEDs), showcasing the compound's relevance in material science (J. Mikroyannidis et al., 2006).

properties

IUPAC Name

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-7(2)15-13(16)11-6-12(14)10(5)8(3)9(11)4/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIBYKVFMBFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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